molecular formula C7H7ClS B7992834 2-Chloro-3-(2-thienyl)-1-propene

2-Chloro-3-(2-thienyl)-1-propene

Cat. No.: B7992834
M. Wt: 158.65 g/mol
InChI Key: ORDVFDIJLPZXRY-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-thienyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at position 2 and a 2-thienyl group at position 2. The thienyl moiety (a sulfur-containing aromatic heterocycle) distinguishes it from simpler chloro-propenes like allyl chloride (3-chloro-1-propene) .

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-6(8)5-7-3-2-4-9-7/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDVFDIJLPZXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-thienyl)-1-propene typically involves the reaction of 2-thiophenecarboxaldehyde with a suitable chlorinating agent. One common method is the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-thienyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-thienyl-substituted amines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-Chloro-3-(2-thienyl)propane.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Chloro-3-(2-thienyl)-1-propene is as an intermediate in the synthesis of pharmaceuticals. Notably, it serves as a precursor for the production of Duloxetine , a medication used to treat major depressive disorder and generalized anxiety disorder. The synthesis pathway involves several steps where this compound is converted into optically active (1S)-3-chloro-1-(2-thienyl)propan-1-ol, which is further processed to yield Duloxetine alcohol, an essential building block in the final drug formulation .

Case Study: Duloxetine Synthesis

  • Process Overview : The enzymatic reduction of this compound leads to the formation of (1S)-3-chloro-1-(2-thienyl)propan-1-ol.
  • Yield : The process can achieve yields exceeding 90% with high enantiomeric purity.
  • Significance : This method not only enhances efficiency but also aligns with green chemistry principles by utilizing enzymatic processes .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound may find applications in agrochemicals. Compounds with thiophene rings are known for their biological activity, including fungicidal and herbicidal properties. Research into related compounds has shown that thiophene derivatives can effectively inhibit certain pests and pathogens, suggesting a potential pathway for developing new agrochemical agents based on this compound .

Material Science Applications

The unique chemical structure of this compound allows for exploration in material science, particularly in the development of polymers and advanced materials. Its reactivity can facilitate the creation of functionalized polymers that exhibit specific properties such as conductivity or enhanced mechanical strength.

Potential Research Directions

  • Polymer Synthesis : Investigating the copolymerization of this compound with other monomers to create materials with tailored properties.
  • Nanocomposites : Exploring its role in creating nanocomposites that integrate thiophene-based compounds for improved performance in electronic applications .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-thienyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thienyl group can enhance the compound’s ability to interact with biological macromolecules, while the chloro group can influence its reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues of 2-Chloro-3-(2-thienyl)-1-propene, highlighting differences in substituents and molecular weights:

Compound Name Molecular Formula Substituent (Position 3) Molecular Weight (g/mol) CAS Number Key Reference
This compound* C₇H₇ClS 2-Thienyl 158.65 (calculated) Not provided N/A
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene C₉H₇Cl₂F 2-Chloro-4-fluorophenyl 205.05 951894-39-6
2-Chloro-3-(2,4-dichlorophenyl)-1-propene C₉H₇Cl₃ 2,4-Dichlorophenyl 221.5 951892-52-7
2-Chloro-3-(2-isopropylphenyl)-1-propene C₁₂H₁₅Cl 2-Isopropylphenyl 194.7 951890-53-2
3-Chloro-1-propene (Allyl chloride) C₃H₅Cl None (simple alkene) 76.53 107-05-1
Key Observations:

This could influence reactivity in electrophilic substitution or polymerization reactions. Halogenated phenyl derivatives (e.g., 2-chloro-4-fluorophenyl in ) exhibit increased molecular weight and polarity compared to non-halogenated variants, affecting solubility and boiling points. Steric hindrance: Bulky substituents like 2-isopropylphenyl may reduce reaction rates in sterically sensitive processes.

Molecular Weight Trends :

  • The target compound’s molecular weight (estimated 158.65 g/mol) is intermediate between allyl chloride (76.53 g/mol ) and larger phenyl-substituted derivatives (>190 g/mol).

Allyl Chloride (3-Chloro-1-propene)
  • Reactivity : Allyl chloride undergoes nucleophilic substitution (e.g., hydrolysis to allyl alcohol) and elimination reactions. Its simple structure makes it a versatile intermediate in plastics and epoxide production.
  • Hazards: Classified as flammable, toxic, and carcinogenic, requiring careful handling.
Thienyl- and Phenyl-Substituted Propenes
  • Thienyl Influence: Compounds with thienyl groups (e.g., ’s 5-(2-thienyl)-1,3,4-oxadiazoles) demonstrate antimicrobial activity, suggesting that this compound may have bioactivity.
  • Industrial Relevance : Phenyl-propenes are intermediates in synthesizing agrochemicals and liquid crystals. The thienyl variant could find similar applications.

Phase Behavior and Thermodynamic Properties

For example:

  • Sulfur Interactions : Thiols exhibit strong hydrogen bonding, whereas thienyl groups (aromatic sulfur) have weaker polarity. This difference may reduce the target compound’s solubility in polar solvents compared to thiols.
  • CPA Equation Predictions : The Cubic-Plus-Association (CPA) model accurately predicts VLE for sulfur-hydrocarbon mixtures , suggesting its applicability to this compound if experimental data become available.

Biological Activity

2-Chloro-3-(2-thienyl)-1-propene is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

This compound can be synthesized through various methods, typically involving the reaction of thienyl compounds with chlorinated propene derivatives. The compound features a thienyl group, which is known for its unique electronic properties that can influence biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, chalcone derivatives, which share structural similarities, have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain chalcones displayed minimum inhibitory concentrations (MIC) as low as 1-2 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess comparable antimicrobial properties.

Anticancer Activity

The compound's potential anticancer effects have also been explored. Chalcones are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Studies have demonstrated that thienyl-containing compounds can enhance the efficacy of conventional chemotherapeutic agents .

Anti-inflammatory Effects

Compounds related to this compound have been studied for their anti-inflammatory properties. They can inhibit key inflammatory mediators and pathways, making them candidates for treating inflammatory diseases. For example, certain thienopyrazole derivatives have shown promise in reducing inflammation in animal models .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The chlorine atom may facilitate interactions with enzymes involved in metabolic pathways.
  • Covalent Bond Formation : The thiophene ring can form covalent bonds with proteins, potentially altering their function and leading to biological effects.
  • Antioxidant Activity : Thienyl compounds often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

Case Studies

Several studies have highlighted the biological activity of thienyl compounds:

  • Antimicrobial Efficacy : A study demonstrated that thienyl chalcone derivatives exhibited potent antibacterial activity against resistant strains of bacteria, outperforming conventional antibiotics like vancomycin .
  • Cancer Therapeutics : Research on thieno[2,3-c]pyrazole compounds revealed significant anticancer activity in vitro against various cancer cell lines, indicating potential applications in cancer therapy .
  • Inflammation Models : In vivo studies showed that thienopyrazole derivatives reduced inflammation markers in animal models exposed to inflammatory stimuli, suggesting therapeutic potential for inflammatory diseases .

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